molecular formula C9H16ClNO3 B2549796 tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate CAS No. 1522241-50-4

tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate

Cat. No.: B2549796
CAS No.: 1522241-50-4
M. Wt: 221.68
InChI Key: SUMIWORFUZTLFW-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a chlorine substituent at the C4 position, and a ketone at C3 of a butane backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where stereochemical control and functional group compatibility are paramount. The Boc group enhances solubility in non-polar solvents and protects the amine during multi-step reactions, while the chloro and oxo groups enable further derivatization, such as nucleophilic substitutions or reductions .

Properties

IUPAC Name

tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMIWORFUZTLFW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522241-50-4
Record name tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-protected amines in biological systems .

Medicine

In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It is involved in the development of drugs targeting specific enzymes and receptors .

Industry

Industrially, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of advanced materials and polymers .

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility : Cyclopentane and azetidine rings introduce rigidity, contrasting with the linear butane/pentane chains of the reference compound .

Functional Group Variations and Their Implications

Table 2: Functional Group Impact on Reactivity and Solubility

Functional Group Example Compound Reactivity Implications Solubility Trends
Oxo (C=O) This compound Susceptible to reductions (e.g., to alcohols) Moderate (polarity from C=O)
Hydroxy (-OH) tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Enables hydrogen bonding; may require protection Higher (due to -OH)
Fluoro (-F) tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate Enhances metabolic stability; electron-withdrawing Lower (lipophilicity increase)
Methyl (-CH₃) tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate Steric hindrance at reaction sites Lower (hydrophobicity increase)

Notable Findings:

  • The oxo group in the reference compound offers versatility in downstream modifications, whereas hydroxy groups (e.g., in cyclopentyl analogs) necessitate protection strategies during synthesis .
  • Fluorinated derivatives (e.g., 4-fluoropyrrolidine carbamates) exhibit enhanced stability in biological systems, making them preferable in drug discovery .

Ring Size and Stereochemical Considerations

  • Azetidine (4-membered ring) : Compounds like tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate exhibit higher ring strain, increasing reactivity in ring-opening reactions compared to 5-membered pyrrolidines or cyclopentanes .
  • Stereochemical Control : The (2R) configuration in the reference compound ensures enantioselective outcomes in asymmetric synthesis, mirroring trends in chiral azetidine and pyrrolidine derivatives (e.g., ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate) .

Physicochemical Properties and Reactivity Trends

  • Molecular Weight: Linear analogs (e.g., C₉H₁₆ClNO₃) generally have lower molecular weights (∼220–250 g/mol) than cyclic or halogenated derivatives (e.g., 308.22 g/mol for bromohexane carbamate) .
  • Polarity : Fluorine and hydroxy groups increase polarity, while methyl and tert-butyl groups enhance lipophilicity.

Conclusion this compound occupies a unique niche among carbamate building blocks due to its balance of reactivity, stereochemical specificity, and functional group diversity. Comparisons with halogenated, cyclic, and fluorinated analogs highlight critical trade-offs in solubility, stability, and synthetic utility, guiding selection for targeted applications in medicinal chemistry.

Biological Activity

tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate is a compound that serves multiple roles in biological and medicinal chemistry. Its structure allows it to act as a protecting group for amines during peptide synthesis, and it is also utilized in studying enzyme mechanisms and protein-ligand interactions. This article explores its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₉ClN₁O₃
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 102123-74-0

The mechanism of action for this compound primarily involves the formation of a stable carbamate group. This group protects the amino functionality from nucleophilic attacks, making it valuable in synthetic applications. The compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid, which can further participate in biological reactions .

1. Enzyme Mechanisms

In biological research, this compound is employed to study enzyme mechanisms. It acts as a model compound for understanding the behavior of carbamate-protected amines in biological systems. Research indicates that it can influence enzyme activity by modifying substrate availability or altering binding affinities.

2. Medicinal Chemistry

This compound is significant in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. It has been utilized in the development of drugs targeting specific enzymes and receptors, enhancing drug efficacy by improving selectivity and reducing side effects .

Study on Neuroprotective Effects

A study investigated the neuroprotective properties of carbamate derivatives similar to this compound. One derivative demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, attributed to its ability to reduce TNF-alpha levels and free radicals . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

CompoundEffect on AstrocytesMechanism
M4 (similar derivative)Moderate protectionReduction of TNF-alpha and free radicals

Synthesis of Pharmaceutical Intermediates

Research has shown that this compound plays a crucial role in synthesizing key intermediates for various pharmaceuticals. Its unique structure allows for selective reactions that enhance the overall yield and purity of the desired products .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl carbamateSimilar but lacks 4-chloro groupUsed as a general protecting group
N-Boc-protected aminesCommonly used in peptide synthesisSimilar function but different reactivity

The presence of the 4-chloro group in this compound provides unique steric protection and reactivity not found in simpler carbamates, allowing for more selective reactions .

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